![molecular formula C14H17ClN2O2 B2741792 [2-(4-乙氧基苯氧基)吡啶-4-基]甲胺;盐酸盐 CAS No. 2411198-58-6](/img/structure/B2741792.png)
[2-(4-乙氧基苯氧基)吡啶-4-基]甲胺;盐酸盐
货号 B2741792
CAS 编号:
2411198-58-6
分子量: 280.75
InChI 键: OUSZMANGADYTAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2411198-58-6 . Its IUPAC name is (2-(4-ethoxyphenoxy)pyridin-4-yl)methanamine hydrochloride . The molecular weight of this compound is 280.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O2.ClH/c1-2-17-12-3-5-13 (6-4-12)18-14-9-11 (10-15)7-8-16-14;/h3-9H,2,10,15H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.科学研究应用
- Results : The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory for maintaining protein kinase inhibitory potency in this series .
- Application : This MOF provides a facile and reversible method for sensitively and quantitatively detecting trace pesticides, such as 2,6-dichloro-4-nitroaniline .
Protein Kinase Inhibition
Luminescent Metal-Organic Framework (MOF)
Copper-Catalyzed Csp3-H Oxidation
属性
IUPAC Name |
[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14;/h3-9H,2,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFMARGZPBLEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

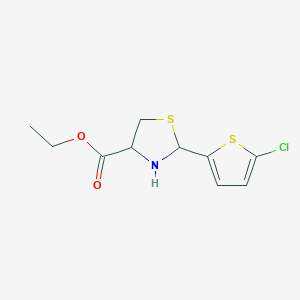
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)
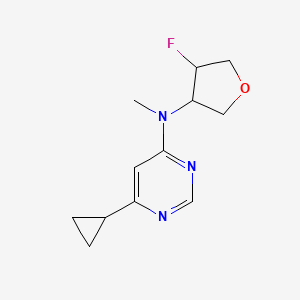
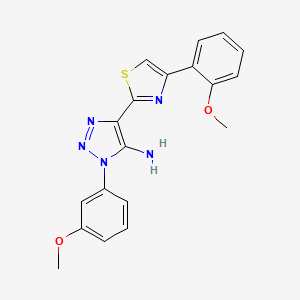
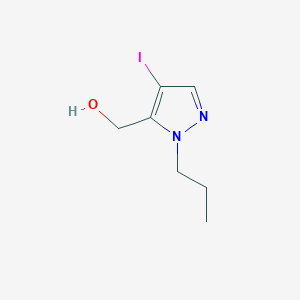
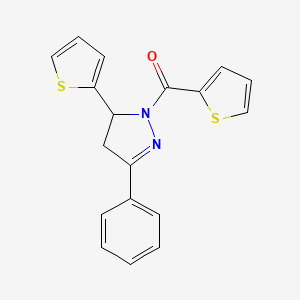
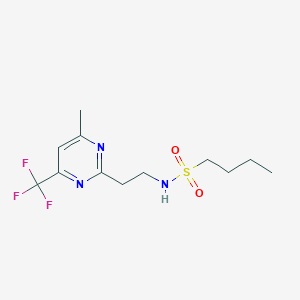
![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)

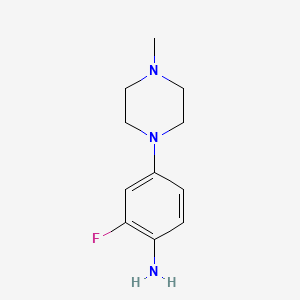
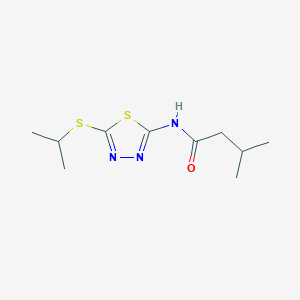
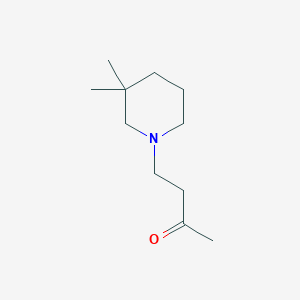
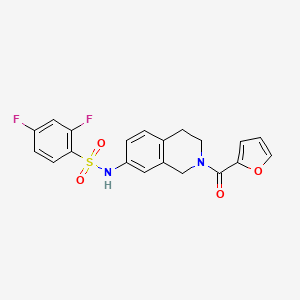
![2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2741731.png)